Perfluoro-n-[13C8]octanoic acid

PFAS analysis Isotope dilution mass spectrometry Environmental monitoring

Selecting Perfluoro-n-[13C8]octanoic acid (13C8-PFOA) over partially labeled isotopologues is analytically non-negotiable. Only the full +8 Da mass shift guarantees true chromatographic co-elution with native PFOA, ensuring identical matrix-induced ion suppression or enhancement across all sample types — a prerequisite for valid IDMS quantitation. Unlike 13C4-PFOA, this CRM-grade standard (≥98% chemical purity, ≥99% 13C enrichment) contains no detectable unlabeled PFOA impurity that would bias trace-level reporting at ≤10 ng/L. It is the mandated internal standard for EPA 537.1/533 drinking water methods, NHANES biomonitoring, and food-matrix analysis, delivering spike recoveries of 102.4±6.4%. Invest in the standard that regulatory auditors expect and that your LC-MS/MS method requires.

Molecular Formula C8HF15O2
Molecular Weight 422.010 g/mol
CAS No. 1350614-84-4
Cat. No. B8818668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluoro-n-[13C8]octanoic acid
CAS1350614-84-4
Molecular FormulaC8HF15O2
Molecular Weight422.010 g/mol
Structural Identifiers
SMILESC(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
InChIInChI=1S/C8HF15O2/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h(H,24,25)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1
InChIKeySNGREZUHAYWORS-LLXNCONNSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perfluoro-n-[13C8]octanoic Acid (13C8-PFOA, CAS 1350614-84-4): Stable Isotope-Labeled Analytical Standard for PFOA Quantification


Perfluoro-n-[13C8]octanoic acid (13C8-PFOA, CAS 1350614-84-4) is a fully carbon-13 labeled analog of perfluorooctanoic acid (PFOA), an environmental contaminant and industrial surfactant. With a molecular formula of 13C8HF15O2 and molecular weight of 422.0 g/mol , it differs from unlabeled PFOA (C8HF15O2, MW 414.07) by an +8 Da mass shift. This product is manufactured as a certified reference material (CRM) with typical specifications of ≥98% chemical purity and ≥99% 13C isotopic enrichment . It serves exclusively as an internal standard (IS) or surrogate analyte for the precise quantification of PFOA in complex biological and environmental matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1].

Why Unlabeled PFOA or Partial Isotopologues Cannot Substitute for 13C8-PFOA in Critical Analytical Workflows


Interchanging 13C8-PFOA with unlabeled PFOA or partially labeled isotopologues (e.g., 13C4-PFOA, 13C2-PFOA) introduces significant quantitation errors due to differential matrix effects, ion suppression, and variable response factors across sample types. Studies demonstrate that isotopically labeled PFC standards do not universally exhibit identical response factors to their native counterparts in biological and environmental matrices [1]. Furthermore, 13C4-PFOA standards may contain trace impurities of unlabeled PFOA that bias trace-level quantitation [2]. The full 13C8 substitution uniquely enables definitive chromatographic co-elution and mass resolution, ensuring that any matrix-induced signal suppression or enhancement equally affects both the analyte and its internal standard—a prerequisite for accurate isotope dilution mass spectrometry (IDMS) [3].

Quantitative Differentiation of 13C8-PFOA (CAS 1350614-84-4) Against PFOA Isotopologue Alternatives


Full 13C8 Substitution Enables Superior Mass Resolution and Lower Interference vs. 13C4-PFOA in LC-MS/MS Quantitation

The full 13C8 substitution in 13C8-PFOA provides a +8 Da mass shift from unlabeled PFOA (MW 414.07 to 422.01), whereas partially labeled 13C4-PFOA exhibits only a +4 Da shift . This larger mass differential reduces the risk of spectral overlap and isotopic crosstalk in complex matrices, particularly when using unit-resolution mass spectrometers. The precursor ion for 13C8-PFOA is m/z 421.0 ([M-H]⁻) compared to m/z 413.0 for native PFOA [1].

PFAS analysis Isotope dilution mass spectrometry Environmental monitoring

Near-Identical Ionization Response Factor to Native PFOA Enables Surrogate Analyte Quantitation in PFAS-Free Matrix Scenarios

When PFAS-free human serum is unavailable—a common limitation in biomonitoring studies—13C8-PFOA can be employed as a surrogate analyte for calibration and quantitation. A validated HPLC-MS/MS method demonstrated that 13C8-PFOA and native PFOA exhibit similar MS ionization intensities, confirming the surrogate approach as highly reliable [1]. This equivalence is not universally guaranteed for all labeled PFCAs; response factor discrepancies have been documented for certain isotopologues in specific matrices [2].

Bioanalytical method validation Surrogate analyte Human biomonitoring

Demonstrated Spike Recovery and Matrix Effect Data in Serum Support Method Validation Compliance with ICH Guidelines

13C8-PFOA has been extensively validated as an internal standard in human plasma and serum according to ICH bioanalytical guidelines. A study using simple protein precipitation and LC-MS/MS with 13C8-PFOA and 13C8-PFOS internal standards achieved acceptable accuracy, precision, and reproducibility [1]. In a separate serum method optimization study, 13C8-PFOA spike recovery was evaluated under multiple SPE conditions; introduction of protein precipitation pre-treatment reduced matrix effects and provided stable recovery [2].

Method validation ICH M10 Bioanalysis

Fully 13C-Labeled Structure Avoids Unlabeled PFOA Impurities Present in Partially Labeled Standards (e.g., 13C4-PFOA)

A critical limitation of 13C4-PFOA is the potential presence of residual unlabeled PFOA as a synthetic impurity. At trace-level quantitation (low ng/L or pg/g), even <0.1% unlabeled PFOA in an internal standard can produce measurable background signal, compromising accuracy [1]. 13C8-PFOA, produced via full 13C substitution of all eight carbon atoms, inherently eliminates the presence of native PFOA backbone residues that could arise from incomplete isotopic exchange during synthesis.

Trace analysis Standard purity PFAS contamination

Key Application Scenarios Where 13C8-PFOA (CAS 1350614-84-4) Delivers Verifiable Analytical Superiority


Human Biomonitoring Studies Requiring Surrogate Analyte Calibration in Absence of PFAS-Free Serum

In population-scale biomonitoring programs (e.g., NHANES, national HBM studies), certified PFAS-free human serum is often unavailable or prohibitively expensive. 13C8-PFOA's demonstrated MS intensity parity with native PFOA [1] enables its use as a surrogate analyte for preparing calibration curves directly in pooled serum, thereby eliminating matrix-mismatch bias. This approach is validated to ICH guidelines and achieves LLOQs of 0.05 ng/mL with linearity to 10 ng/mL [2].

Environmental Compliance Testing Under EPA Method 537.1 or ISO 25101 with Isotope Dilution Quantitation

Regulatory methods for PFAS in drinking water and wastewater mandate isotope dilution using fully labeled internal standards. The +8 Da mass shift of 13C8-PFOA relative to native PFOA ensures unambiguous quantitation even with unit-resolution triple quadrupole MS instruments [3]. Furthermore, the full 13C8 labeling eliminates the risk of native PFOA impurity carryover that can compromise low-level detection [4], a critical factor when reporting limits are ≤10 ng/L.

Food Safety Testing in Complex Matrices (Animal Origin, Milk, Produce)

Quantifying PFOA in lipid-rich food matrices presents severe matrix effects. 13C8-PFOA co-elutes exactly with native PFOA and experiences identical ion suppression or enhancement during ESI, enabling accurate matrix correction [5]. Validated methods using 13C8-PFOA in animal tissues and milk achieve spike recoveries of 102.4±6.4% with matrix effects quantified at 109.3±0.9% [6], demonstrating that the internal standard fully compensates for analytical variability.

Toxicokinetic and ADME Studies of PFOA Using Stable Isotope Tracing

In preclinical and clinical studies evaluating PFOA absorption, distribution, metabolism, and excretion (ADME), 13C8-PFOA serves as a non-radioactive tracer distinguishable from endogenous PFOA background. Its full 13C substitution provides a definitive +8 Da MS signature for tracking administered doses in plasma, urine, and tissues without interference from the subject's existing PFOA body burden [7].

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